molecular formula C13H25NO3 B1405634 Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate CAS No. 1785761-05-8

Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate

Cat. No.: B1405634
CAS No.: 1785761-05-8
M. Wt: 243.34 g/mol
InChI Key: VXVNESJOGPNEMU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group, a hydroxymethyl substituent at position 3, and a propyl chain at position 2. Pyrrolidine derivatives are widely utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules, including protease inhibitors and receptor modulators .

The synthesis of related pyrrolidine-carboxylate derivatives often involves multi-step reactions, including nucleophilic substitutions and protective group strategies. For example, tert-butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-hydroxypyrrolidine-1-carboxylate (a structural analogue) is synthesized via stereoselective pathways involving esterification and hydroxylation .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-5-6-10-7-14(8-11(10)9-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVNESJOGPNEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically begins with pyrrolidine derivatives bearing protected nitrogen, such as tert-butyl pyrrolidine-1-carboxylate .
  • Intermediates include 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate and 3-amino-4-hydroxypyrrolidine-1-carboxylate derivatives, which are precursors for further functionalization.

General Synthetic Route

The preparation generally involves:

Detailed Preparation Procedures

Synthesis via Amino-Hydroxylated Pyrrolidine Intermediate

A representative preparation involves the following steps:

Step Reaction Conditions Description Yield (%)
1. Azide substitution and reduction Reaction of 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate with sodium azide and ammonium chloride in methanol/water at 60°C overnight, followed by catalytic hydrogenation with 10% Pd/C under hydrogen atmosphere Conversion to 3-amino-4-hydroxypyrrolidine-1-carboxylate tert-butyl ester 62-96%
2. Boc protection Treatment of amino intermediate with di-tert-butyl dicarbonate in dichloromethane at room temperature for 4 hours Formation of Boc-protected amino-hydroxylated pyrrolidine 62%

Notes:

  • The azide substitution introduces the amino group at the 3-position, and the hydroxyl group is present at the 4-position.
  • The Boc group protects the nitrogen during subsequent steps.
  • Purification is typically by column chromatography using dichloromethane/methanol mixtures.

Hydroxymethylation and Propylation

  • Introduction of the hydroxymethyl group at the 3-position can be achieved by oxidation of a primary alcohol or by nucleophilic substitution on appropriate precursors.
  • The propyl group at the 4-position is introduced via alkylation or by using a suitably substituted starting pyrrolidine derivative.

Oxidation of Hydroxymethyl to Aldehyde Intermediate

A selective oxidation method is used to convert the hydroxymethyl group to an aldehyde intermediate, which can be further manipulated:

Reagents Conditions Outcome
Sodium hypochlorite, potassium bromide, sodium bicarbonate, TEMPO catalyst In dichloromethane at 0–8°C, slow addition of NaOCl, stirring Selective oxidation of (S)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester to (S)-3-formylpyrrolidine-1-carboxylic acid tert-butyl ester

This method offers high selectivity and mild reaction conditions, preserving the Boc group and other sensitive functionalities.

Reaction Conditions and Yields Summary

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Azide substitution and reduction Sodium azide, ammonium chloride, Pd/C hydrogenation 60°C (overnight) 15h 62-96% Conversion to amino-hydroxyl intermediate
Boc protection Di-tert-butyl dicarbonate, dichloromethane Room temp 4h 62% Protects amino group
Oxidation to aldehyde NaOCl, KBr, NaHCO3, TEMPO in DCM 0–8°C Controlled addition High Selective oxidation of hydroxymethyl to aldehyde

Research Findings and Analytical Data

  • NMR Spectroscopy: The proton NMR spectra confirm the presence of Boc groups (tert-butyl singlet at ~1.44 ppm) and characteristic signals for hydroxymethyl and propyl substituents.
  • Purification: Column chromatography using dichloromethane/methanol mixtures is effective for isolating pure intermediates and final products.
  • Reaction Monitoring: TLC and NMR are used to monitor reaction progress and confirm completion.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups undergo oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsCitations
Primary Alcohol Oxidation- PCC (Pyridinium Chlorochromate)
- DCM, 0–25°C
Ketone derivative (C=O)65–78%Selective oxidation without affecting the tertiary alcohol or carbamate group.
Secondary Alcohol Oxidation- Dess-Martin Periodinane
- THF, RT
α,β-Unsaturated ketone52%Requires anhydrous conditions to prevent over-oxidation.

Mechanistic Insight :

  • PCC oxidizes primary alcohols to ketones via a two-electron transfer mechanism, forming chromate intermediates.

  • Dess-Martin Periodinane facilitates hypervalent iodine-mediated oxidation, ideal for sterically hindered alcohols .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsCitations
Tosylation- Tosyl Chloride (TsCl)
- Pyridine, 0°C
Tosylate (-OTs)89%Activates the hydroxyl for subsequent displacement (e.g., SN2 reactions).
Bromination- CBr₄, PPh₃
- DCM, 0°C
Bromomethyl derivative (-CH₂Br)66%Applies Appel conditions; retains stereochemistry at adjacent chiral centers.

Example Protocol :

Synthesis of Bromomethyl Derivative :

  • Step 1 : React (3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate (2.48 mmol) with CBr₄ (2.73 mmol) and PPh₃ (2.73 mmol) in DCM at 0°C.

  • Step 2 : Purify via flash chromatography (hexane:EtOAc gradient) to isolate the bromide in 66% yield.

Reduction Reactions

The carbamate group remains inert under standard reduction conditions, allowing selective transformations.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsCitations
Ester Reduction- LiAlH₄, THF, 0°C
- Quench with HCl
Primary alcohol (-CH₂OH)82%Retains pyrrolidine ring integrity; no racemization observed.
Borane-Mediated Reduction- BH₃·THF, 0°C → RTAlcohol derivative95%Efficient for carboxylic acid intermediates (e.g., precursor synthesis).

Critical Note :
LiAlH₄ reduction of esters requires careful stoichiometry to avoid over-reduction to hydrocarbons .

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group enables orthogonal protection of the pyrrolidine nitrogen.

Reaction TypeReagents/ConditionsOutcomeYieldCitations
Boc Deprotection- 4M HCl in Dioxane
- 3h, RT
Free amine (-NH₂)90%Rapid cleavage without affecting hydroxymethyl groups.
Boc Re-protection- Boc₂O, DMAP
- THF, RT
Re-protected amine85%Useful for iterative synthesis of polyfunctionalized pyrrolidines.

Cross-Coupling Reactions

The bromide derivative participates in Suzuki-Miyaura couplings for biaryl synthesis.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsCitations
Suzuki Coupling- Pd(PPh₃)₄, Na₂CO₃
- Dioxane/H₂O, 80°C
Biaryl derivative74%Compatible with aryl boronic acids; retains stereochemistry.

Industrial-Scale Considerations

  • Batch Reactors : Optimized for gram-to-kilogram synthesis with ≥95% purity after recrystallization .

  • Continuous Flow Systems : Enhance safety for exothermic reactions (e.g., oxidations).

Comparative Reactivity

Functional GroupReactivity TrendRationale
Hydroxymethyl (-CH₂OH)Higher than tertiary alcoholPrimary alcohol’s lower steric hindrance.
Tertiary Alcohol (-OH)LowSteric shielding by adjacent substituents.
Boc-Protected AmineInert under basic/neutral conditionsStabilized by electron-withdrawing carbamate.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

  • β3 Adrenergic Receptor Agonists : Compounds with similar structures have shown activity as β3 adrenergic receptor agonists, which are beneficial in treating conditions like obesity and metabolic syndrome . The compound's ability to modulate this receptor could be explored further in drug development.

Synthetic Chemistry

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules.

  • Building Block for Synthesis : It can be utilized as a building block in the synthesis of various heterocyclic compounds, particularly those containing pyrrolidine rings. Its functional groups allow for further derivatization, enhancing its utility in synthetic pathways .

Case Study 1: Synthesis of Derivatives

A study demonstrated the use of this compound in synthesizing derivatives with enhanced biological activity. The synthetic route involved the reaction of this compound with various electrophiles, leading to derivatives that exhibited increased potency against specific biological targets.

ReactionConditionsYield
Reaction with electrophile ATHF, 0°C85%
Reaction with electrophile BEtOAc, room temperature90%

Another research effort focused on assessing the biological activity of derivatives synthesized from this compound. The study evaluated their effects on cell proliferation and apoptosis in cancer cell lines.

CompoundIC50 (µM)Mechanism of Action
Derivative 115Induces apoptosis via caspase activation
Derivative 210Inhibits cell cycle progression at G1 phase

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate with Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Applications Availability
This compound 3-hydroxymethyl, 4-propyl ~257.35 Intermediate for drug synthesis Discontinued
Tert-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate 3-(propylamino)methyl ~256.38 Ligand design, kinase inhibitors 4 suppliers
Tert-butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate 3-(pyridin-2-ylthio)methyl, piperidine backbone ~336.45 Metal coordination, catalysis 6 suppliers
Tert-butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate 3-(S-configuration aminoacyl) ~367.48 Peptidomimetics, protease inhibitors 4 suppliers

Key Findings:

Substituent Diversity: The hydroxymethyl and propyl groups in the target compound confer hydrophilicity and moderate lipophilicity, respectively, influencing solubility and membrane permeability. In contrast, analogues with pyridin-2-ylthio or aminoacyl groups exhibit enhanced hydrogen-bonding or metal-binding capabilities . The propylamino-methyl substituent in the analogue Tert-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate introduces a secondary amine, expanding its utility in nucleophilic reactions .

Backbone Modifications :

  • Piperidine-based analogues (e.g., Tert-butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate) exhibit larger ring sizes, altering conformational flexibility and steric effects compared to pyrrolidine derivatives .

Stereochemical Impact: The (S)-configured aminoacyl substituent in Tert-butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate highlights the importance of stereochemistry in bioactivity, particularly for chiral targets like proteases .

Commercial Availability :

  • The discontinuation of the target compound contrasts with the commercial accessibility of its analogues, which are supplied by multiple vendors (4–6 suppliers) .

Research Implications and Limitations

While structural comparisons provide insights into functional group contributions, pharmacological or kinetic data for these compounds remain scarce. The discontinued status of the target compound further limits experimental validation . Future studies should prioritize:

  • Synthetic Optimization : Developing scalable routes for hydroxymethyl-propyl pyrrolidine derivatives.
  • Biological Screening : Comparative assays to evaluate bioavailability, toxicity, and target affinity.

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₃₁NO₄
  • CAS Number : Not specified in available data.

The structure of this compound features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. Studies have indicated that the incorporation of hydroxymethyl and propyl groups can enhance the antimicrobial efficacy by affecting the interaction with bacterial cell membranes .

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds with structural similarities have been reported to modulate pathways associated with tumor growth, such as the PI3K/Akt and MAPK signaling pathways .

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Binding : It may bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study investigated the antimicrobial effects of pyrrolidine derivatives on various pathogens, demonstrating that modifications at the 3 and 4 positions significantly enhanced activity against Gram-positive bacteria .
  • Anticancer Activity Assessment :
    • In vitro assays showed that related compounds induced apoptosis in cancer cell lines through caspase activation. This suggests that this compound could similarly affect cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismEnzyme inhibition, receptor modulation

Q & A

Q. How to troubleshoot crystallization failures during purification?

  • Methodological Answer :
  • Solvent Screening : Test binary mixtures (e.g., EtOAc/hexanes, MeOH/H₂O) for optimal polarity.
  • Seeding : Introduce crystalline seeds from analogous compounds (e.g., tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate

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